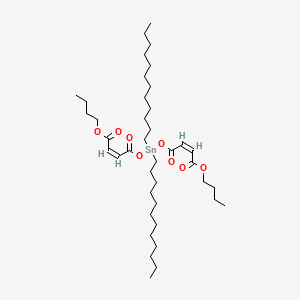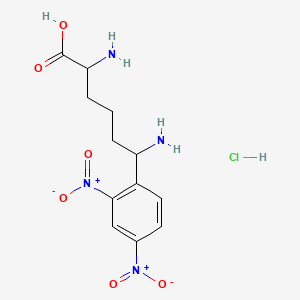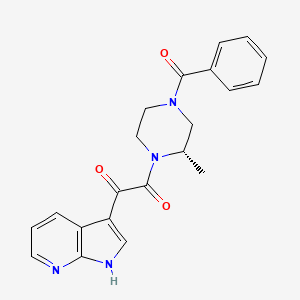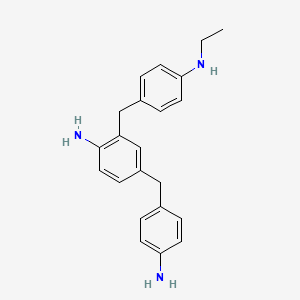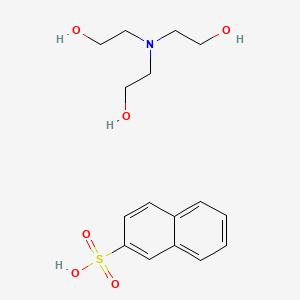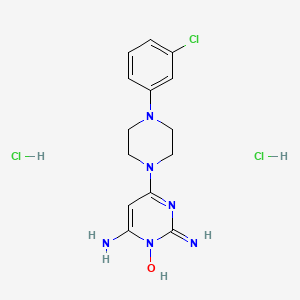
N-(2-(4,5-Dihydro-2-(pentadecenyl)-1H-imidazol-1-yl)ethyl)hexadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring and long aliphatic chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-pentadec-1-enyl-4,5-dihydroimidazole with hexadec-2-enoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The long aliphatic chains may interact with lipid membranes, altering their properties and influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide
- N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]octadec-2-enamide
Uniqueness
N-[2-(2-pentadec-1-enyl-4,5-dihydroimidazol-1-yl)ethyl]hexadec-2-enamide is unique due to its specific combination of an imidazole ring and long aliphatic chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
93882-41-8 |
|---|---|
Molecular Formula |
C36H67N3O |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
(E)-N-[2-[2-[(E)-pentadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]hexadec-2-enamide |
InChI |
InChI=1S/C36H67N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-37-31-33-39(35)34-32-38-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26,31-34H2,1-2H3,(H,38,40)/b29-27+,30-28+ |
InChI Key |
NWNWLHTXOQRNML-QAVVBOBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)/C=C/CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


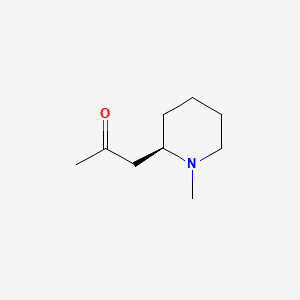

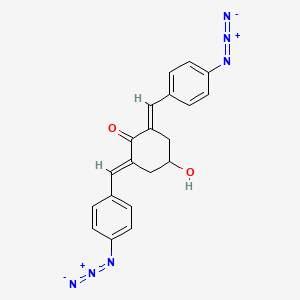
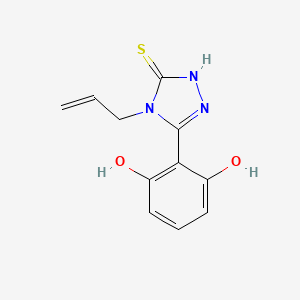
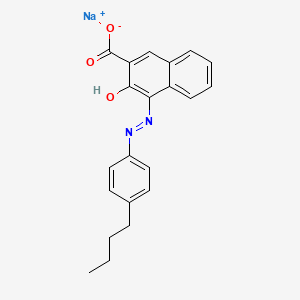
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
